methyl [2-(benzylsulfanyl)-1H-benzimidazol-1-yl]acetate
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Overview
Description
Methyl [2-(benzylsulfanyl)-1H-benzimidazol-1-yl]acetate is a complex organic compound that features a benzimidazole ring system Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [2-(benzylsulfanyl)-1H-benzimidazol-1-yl]acetate typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate, under acidic conditions.
Introduction of Benzylsulfanyl Group: The benzylsulfanyl group is introduced by reacting the benzimidazole derivative with benzyl chloride in the presence of a base like potassium carbonate.
Esterification: The final step involves esterification of the benzimidazole derivative with methyl chloroacetate in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzimidazole ring or the ester group, leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Methyl [2-(benzylsulfanyl)-1H-benzimidazol-1-yl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Industry: Used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of methyl [2-(benzylsulfanyl)-1H-benzimidazol-1-yl]acetate is primarily related to its interaction with biological targets. The benzimidazole ring can bind to various enzymes and receptors, inhibiting their activity. This compound may also interfere with DNA synthesis and repair, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
Methyl 2-(benzylsulfanyl)acetate: A simpler analog without the benzimidazole ring.
1-Methyl-2-(4-nitro-benzylsulfanyl)-1H-imidazole: Another derivative with a different substitution pattern.
Uniqueness
Methyl [2-(benzylsulfanyl)-1H-benzimidazol-1-yl]acetate is unique due to the combination of the benzimidazole ring and the benzylsulfanyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H16N2O2S |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
methyl 2-(2-benzylsulfanylbenzimidazol-1-yl)acetate |
InChI |
InChI=1S/C17H16N2O2S/c1-21-16(20)11-19-15-10-6-5-9-14(15)18-17(19)22-12-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |
InChI Key |
QHODMFAMCLVWLT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2N=C1SCC3=CC=CC=C3 |
Origin of Product |
United States |
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